molecular formula C7H14O B8253701 (3S)-2-methylhex-5-en-3-ol

(3S)-2-methylhex-5-en-3-ol

Cat. No.: B8253701
M. Wt: 114.19 g/mol
InChI Key: JKGMJZOZIJHPOH-ZETCQYMHSA-N
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Description

(3S)-2-Methylhex-5-en-3-ol is an organic compound with the molecular formula C7H14O. It is a chiral alcohol with a hydroxyl group (-OH) attached to the third carbon of a hexene chain. The compound is characterized by its specific stereochemistry, denoted by the (3S) configuration, which indicates the spatial arrangement of atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-Methylhex-5-en-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an aldehyde. For example, the reduction of 2-methylhex-5-en-3-one using a chiral catalyst can yield the desired this compound. The reaction conditions typically involve the use of a reducing agent like sodium borohydride or lithium aluminum hydride in an appropriate solvent such as ethanol or tetrahydrofuran.

Industrial Production Methods: On an industrial scale, the production of this compound may involve biocatalytic processes using enzymes or microorganisms that can selectively reduce the precursor compounds. This method is advantageous due to its high selectivity and environmentally friendly nature. The use of engineered bacteria or yeast strains that express specific reductase enzymes can facilitate the large-scale production of this chiral alcohol.

Chemical Reactions Analysis

Types of Reactions: (3S)-2-Methylhex-5-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in dichloromethane.

Major Products:

    Oxidation: 2-Methylhex-5-en-3-one.

    Reduction: 2-Methylhexane.

    Substitution: 2-Methylhex-5-en-3-chloride.

Scientific Research Applications

(3S)-2-Methylhex-5-en-3-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound serves as a substrate in enzymatic studies to understand the specificity and mechanism of action of various reductase enzymes.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of bioactive compounds.

    Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of (3S)-2-Methylhex-5-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. In biological systems, the compound may undergo metabolic transformations, leading to the formation of active metabolites that exert various physiological effects.

Comparison with Similar Compounds

    (3R)-2-Methylhex-5-en-3-ol: The enantiomer of (3S)-2-Methylhex-5-en-3-ol with the opposite stereochemistry.

    2-Methylhex-5-en-2-ol: A structural isomer with the hydroxyl group on the second carbon.

    2-Methylhex-5-en-1-ol: Another isomer with the hydroxyl group on the first carbon.

Uniqueness: this compound is unique due to its specific (3S) stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomer and structural isomers. This stereochemistry is crucial for its interaction with chiral environments, such as biological systems and chiral catalysts, making it valuable in asymmetric synthesis and enantioselective reactions.

Properties

IUPAC Name

(3S)-2-methylhex-5-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h4,6-8H,1,5H2,2-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGMJZOZIJHPOH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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